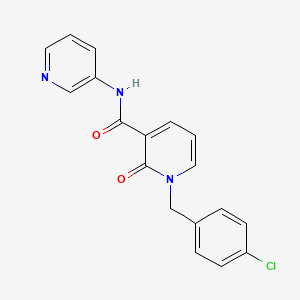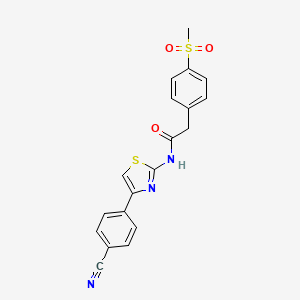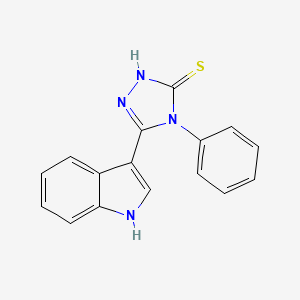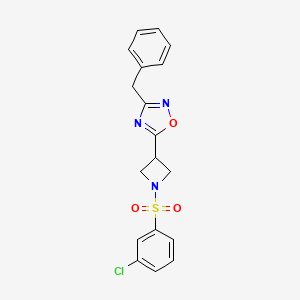
N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide, also known as CRTH2 antagonist, is a chemical compound that has been extensively studied in scientific research. This compound has shown potential in the treatment of various inflammatory diseases, such as asthma, allergic rhinitis, and atopic dermatitis.
Wirkmechanismus
N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide acts as a N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide antagonist, which is a G protein-coupled receptor that is involved in the inflammatory response. By blocking the N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide receptor, N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide inhibits the release of inflammatory mediators, such as leukotrienes, and reduces inflammation.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide has been shown to have anti-inflammatory effects in various animal models. It has been shown to reduce airway inflammation in a mouse model of asthma and to reduce skin inflammation in a mouse model of atopic dermatitis. Additionally, N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide has been shown to reduce nasal symptoms in a human study of allergic rhinitis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide in lab experiments is its specificity for the N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide receptor. This allows researchers to investigate the role of the N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide receptor in inflammatory diseases. However, one limitation is that the compound may have off-target effects, which could affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the study of N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide. One direction is to investigate its potential use in other inflammatory diseases, such as inflammatory bowel disease and rheumatoid arthritis. Another direction is to investigate its combination with other anti-inflammatory drugs to enhance its efficacy. Additionally, the development of new N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide antagonists with improved pharmacokinetic properties could lead to the development of new therapies for inflammatory diseases.
Synthesemethoden
The synthesis of N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide involves the reaction of 4-(pyridin-3-yloxy)benzoic acid with 1-cyanopropyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of asthma, allergic rhinitis, and atopic dermatitis.
Eigenschaften
IUPAC Name |
N-(1-cyanopropyl)-4-pyridin-3-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-13(10-17)19-16(20)12-5-7-14(8-6-12)21-15-4-3-9-18-11-15/h3-9,11,13H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBSTPGWDLKJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC=C(C=C1)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-4-(pyridin-3-yloxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2737857.png)




![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737863.png)

![3-[(5E)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2737865.png)

![3-[(2-Fluorophenyl)sulfanyl]propanenitrile](/img/structure/B2737869.png)
![2-[(2R)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]ethanamine;dihydrochloride](/img/structure/B2737873.png)


![2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2737880.png)